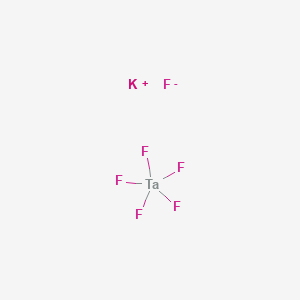

Potassium;pentafluorotantalum;fluoride

Descripción

BenchChem offers high-quality Potassium;pentafluorotantalum;fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;pentafluorotantalum;fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

116036-91-0 |

|---|---|

Fórmula molecular |

F6KTa |

Peso molecular |

334.037 g/mol |

Nombre IUPAC |

potassium;pentafluorotantalum;fluoride |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

Clave InChI |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

SMILES |

[F-].F[Ta](F)(F)(F)F.[K+] |

SMILES isomérico |

[F-].F[Ta](F)(F)(F)F.[K+] |

SMILES canónico |

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[Ta+5] |

Origen del producto |

United States |

Crystal Structure Analysis of Potassium Pentafluorotantalum Fluoride: A Technical Guide

Executive Summary & Chemical Identity

In industrial metallurgy and crystallographic literature, the term potassium pentafluorotantalum fluoride is a descriptive, albeit non-IUPAC, nomenclature used interchangeably to describe tantalum(V) fluoro-complexes. Specifically, it refers to potassium hexafluorotantalate ( KTaF6 , CAS 116036-91-0) and its higher-order, more thermodynamically stable derivative, potassium heptafluorotantalate ( K2TaF7 , CAS 16924-00-8) .

These complex salts are foundational intermediates in the extraction of high-purity tantalum powder for advanced electronics and solid-state electrolytes. As a Senior Application Scientist, understanding the crystallographic architecture, phase transitions, and the rigorous experimental workflows required to validate these structures is critical for optimizing downstream metallurgical and synthetic processes.

Crystallographic Architecture & Phase Dynamics

The structural integrity of tantalum fluoro-complexes is dictated by the highly electronegative fluorine ligands coordinating around the heavy Ta5+ center.

Potassium Hexafluorotantalate ( KTaF6 )

KTaF6 crystallizes in a three-dimensional tetragonal crystal system under the P4ˉc2 space group. The structure is defined by isolated [TaF6]− octahedral units interspersed with potassium cations, which stabilize the lattice through electrostatic interactions [4].

Potassium Heptafluorotantalate ( K2TaF7 )

K2TaF7 exhibits a more complex, temperature-dependent polymorphism that is highly sensitive to thermal and hydrostatic pressure changes:

-

α -Phase (Room Temperature): At ambient conditions, K2TaF7 exists in a monoclinic crystal system (Space Group: P21/c ). The [TaF7]2− anion forms a C2v -symmetric capped trigonal prism . Six fluorine atoms occupy the vertices of the prism, while the seventh caps the rectangular face. Ta–F bond distances vary significantly from 1.88 Å to 1.96 Å due to the steric distortion of the seven-coordinate geometry [2].

-

β -Phase (High Temperature): Upon heating to approximately 486–509 K, the monoclinic α -phase undergoes a strong first-order phase transition to an orthorhombic system (Space Group: Pnma ). This transition is driven by the dynamic rotation and orientational disorder of the [TaF7]2− polyhedra. Mechanistically, this shift is accompanied by a giant change in entropy ( ΔS0=22.3 J/mol·K) and a negative volume strain ( δV0/V=−3.6% ) [1].

Fig 1: Thermally induced first-order phase transition of potassium heptafluorotantalate.

Quantitative Structural Data

To facilitate comparative analysis, the crystallographic parameters of the primary Ta(V) fluoro-complexes are summarized below:

CompoundChemical FormulaSpace GroupCrystal SystemTa Coordination GeometryTa-F Bond Lengths (Å)Potassium hexafluorotantalate KTaF6 P4ˉc2 TetragonalOctahedral ( [TaF6]− )~1.85 - 1.90 α -Potassium heptafluorotantalate α K2TaF7 P21/c MonoclinicCapped Trigonal Prism ( [TaF7]2− )1.88 - 1.96 β -Potassium heptafluorotantalate β K2TaF7 Pnma OrthorhombicCapped Trigonal Prism ( [TaF7]2− )1.88 - 1.965

Experimental Protocols for Structural Validation

A self-validating analytical system requires a combination of diffraction, spectroscopy, and computational modeling. Below are the step-by-step methodologies for characterizing these complexes.

Protocol A: Anhydrous Synthesis & Single-Crystal Growth

Causality Insight: Tantalum fluoro-complexes are highly susceptible to hydrolysis, forming oxofluorotantalates (e.g., [TaOF5]2− ). Maintaining a strictly anhydrous, high-HF environment during synthesis is mandatory to preserve the pure [TaF7]2− coordination sphere.

-

Precursor Dissolution: Dissolve high-purity tantalum pentoxide ( Ta2O5 ) in a concentrated hydrofluoric acid (HF, 48%) solution inside a passivated PTFE reactor.

-

Cation Introduction: Slowly add a stoichiometric excess of potassium fluoride (KF) to the acidic solution under continuous agitation.

-

Precipitation: Allow the exothermic reaction to cool to 0 °C. Isolate the resulting white microcrystalline precipitate of K2TaF7 via vacuum filtration.

-

Recrystallization: Redissolve the precipitate in a dilute HF solution and cool at a highly controlled rate (2 °C/min) to yield pristine single crystals suitable for diffraction, preventing twinning defects.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality Insight: The massive electron density of Tantalum (Z=73) easily overshadows the lighter Fluorine (Z=9) atoms in standard electron density maps. Difference Fourier syntheses are required to accurately locate the F atoms.

-

Mounting: Coat a selected single crystal in perfluoropolyether oil and mount it on a glass fiber under a cold nitrogen stream (e.g., 150 K) to minimize thermal motion.

-

Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD detector.

-

Refinement: Solve the heavy Ta atom positions using direct methods. Map the remaining F and K atoms using iterative difference Fourier syntheses and refine anisotropically using full-matrix least-squares on F2 .

Protocol C: Vibrational Spectroscopy & DFT Validation

Causality Insight: Because K2TaF7 pairs a light cation ( K+ ) with a heavy complex anion, internal and external vibrational modes often couple. Density Functional Theory (DFT) is required to accurately assign the experimental spectra [3].

-

Spectroscopy: Acquire Fourier-transform infrared (FTIR) and Raman spectra of the powdered sample in a dry-box environment.

-

DFT Modeling: Run harmonic approximation calculations at the gamma point using a plane-wave DFT code.

-

Assignment: Map the strong photon-phonon resonance absorption peaks observed at 285, 315, and 530 cm −1 directly to the asymmetric stretching and bending modes of the Ta-F bonds within the capped trigonal prism.

Fig 2: End-to-end experimental workflow for structural characterization of Ta(V) fluoro-complexes.

Thermodynamic Properties of Potassium Pentafluorotantalum Fluoride and Related Fluorotantalates: An In-Depth Technical Guide

Executive Summary

The thermodynamic characterization of tantalum-fluoride systems is a critical prerequisite for optimizing advanced materials manufacturing, particularly in the metallurgical extraction and purification of electronic-grade tantalum. This whitepaper provides a comprehensive analysis of the thermodynamic properties of potassium pentafluorotantalum fluoride (formally recognized as potassium hexafluorotantalate, KTaF6 ) and its structural analog, potassium heptafluorotantalate ( K2TaF7 ). By synthesizing phase behavior, enthalpic data, and rigorous calorimetric methodologies, this guide equips researchers with the mechanistic insights necessary to navigate the complex thermal dynamics of fluorotantalate melts.

Nomenclature and Structural Context

In literature and industrial chemical catalogs, "potassium pentafluorotantalum fluoride" refers to the compound KTaF6 (CAS No. 116036-91-0)[1][2]. It is characterized by an octahedral [TaF6]− complex anion. It exists in thermodynamic equilibrium within the broader KF−TaF5 phase system alongside K2TaF7 , which features a seven-coordinate [TaF7]2− anion[3][4]. Understanding the distinct thermal behaviors of these two species is vital, as their melting profiles dictate the operating parameters of molten salt electrolysis baths used in tantalum reduction.

Fundamental Thermodynamic Properties

Phase Behavior and Polymorphism

The thermal stability and phase transitions of potassium fluorotantalates are highly dependent on their anionic coordination.

-

KTaF6 (Potassium Pentafluorotantalum Fluoride): This compound exhibits highly stable thermal behavior, melting congruently at 786 K (513 °C)[5][6]. Its congruent nature means it transitions directly from a solid to a liquid of the same composition, making it a predictable component in flux systems.

-

K2TaF7 (Potassium Heptafluorotantalate): In contrast, K2TaF7 exhibits complex polymorphism. At room temperature, it exists as a monoclinic α -phase (space group P21/c ). Upon heating to T0=486.2 K (213 °C), it undergoes a reversible, first-order solid-solid phase transition to an orthorhombic β -phase ( Pnma )[3][7]. This transition is accompanied by a massive entropy change ( ΔS0=22.3 J/mol·K) and a volume strain of -3.5%, rendering the crystal highly sensitive to hydrostatic pressure ( dT0/dp=−220 K/GPa) and resulting in a giant barocaloric effect[7]. Furthermore, K2TaF7 melts incongruently over a broad range of 1025–1031 K (752–758 °C), forming two immiscible liquids[4][8][9].

Mechanistic Insight: The "Prefreezing" Anomaly

High-temperature drop calorimetry of K2TaF7 melts reveals a distinct non-ideal thermodynamic behavior known as prefreezing[8][9]. As the isotropic melt cools toward its crystallization temperature (~755 °C), a premature depression in relative enthalpy is observed starting at ~820 °C[9]. Causality: This is not an instrumental artifact but a physical manifestation of short-range ordering. As thermal energy decreases, association reactions occur within the liquid phase, causing the [TaF7]2− anions to form complex, lower-coordination clusters prior to bulk lattice crystallization[9].

Quantitative Data Summary

| Compound | Thermodynamic Property | Value | Reference |

| KTaF6 | Melting Point (Congruent) | 786 K (513 °C) | [6] |

| K2TaF7 | Solid-Solid Transition ( α→β ) | 486.2 K (213 °C) | [7] |

| K2TaF7 | Enthalpy of Transition ( ΔS0 ) | 22.3 J/mol·K | [7] |

| K2TaF7 | Melting Point (Incongruent) | ~1025 K (752 °C) | [8][9] |

| K2TaF7 | Enthalpy of Fusion ( ΔHfus ) | 34.6 – 37.2 kJ/mol | [9] |

| K2TaF7 | Heat Capacity (Crystalline α -phase) | 314 – 356 J/(mol·K) | [9] |

| K2TaF7 | Heat Capacity (Melt) | 315 ± 9 J/(mol·K) | [9] |

Experimental Methodologies: A Self-Validating Protocol

Acquiring accurate thermodynamic data for fluorotantalates is notoriously difficult due to their extreme vulnerability to high-temperature hydrolysis. Even trace atmospheric moisture reacts with the melt to form oxyfluoride impurities (e.g., K3TaO2F4 or K4Ta4O5F14 )[6][8]. These impurities artificially depress melting points and skew enthalpic integration. To ensure data integrity, the following self-validating calorimetric protocol must be employed.

Step-by-Step Calorimetric Workflow

-

Inert Synthesis & Handling: Synthesize the target compound via the reaction of KF and TaF5 in anhydrous HF. Transfer and handle the dried powder exclusively within an argon-purged glove box ( O2 and H2O < 1 ppm)[10].

-

Hermetic Crucible Sealing: Load approximately 250 mg of the sample into a specialized platinum crucible. Seal the loading aperture using a silver solder (melting point ~933 K). Rationale: Silver solder provides a robust, inert seal that withstands the 786 K fusion temperature of KTaF6 without alloying with the platinum[6].

-

Seal Validation (Self-Correction Step): Prior to the analytical run, heat the sealed crucible isothermally to 873 K for 30 minutes. Weigh the crucible before and after; any mass loss indicates a micro-leak of volatile fluorides, necessitating sample rejection[6].

-

Thermal Cycling (DSC): Place the validated crucible into a high-temperature calorimeter (e.g., SETARAM HTC 1800). Apply a strict heating/cooling rate of 5 K/min under flowing high-purity argon.

-

Enthalpic Derivation: Calculate the specific enthalpy of fusion ( ΔHfus ) by integrating the area under the endothermic peak. Apply the temperature-dependent sensitivity coefficient ( ε ) of the calorimeter, derived via Joule heating calibration[6].

-

Post-Run Phase Verification: Extract the cooled sample and subject it to X-Ray Diffraction (XRD). Rationale: This confirms that the thermal cycle did not induce oxyfluoride degradation, validating that the recorded thermodynamic values belong purely to the fluorotantalate[6][8].

Mandatory Visualizations

Figure 1: Self-validating calorimetric workflow for the thermodynamic characterization of fluorotantalates.

Figure 2: Thermodynamic phase transition pathways for potassium fluorotantalate species.

References

- Title: Properties of K2[TaF7] (Potassium heptafluorotantalate)

- Source: chempap.

- Source: amanote.

- Source: researchgate.

- Source: nextsds.

Sources

- 1. nextsds.com [nextsds.com]

- 2. evitachem.com [evitachem.com]

- 3. webqc.org [webqc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amanote [app.amanote.com]

- 8. chempap.org [chempap.org]

- 9. researchgate.net [researchgate.net]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Technical Whitepaper: The Chemistry, Properties, and Processing of Potassium Fluorotantalate Complexes

Executive Summary

In the advanced materials and metallurgical sectors—particularly concerning the synthesis of electronic-grade tantalum capacitors and biocompatible tantalum implants—fluorine-containing tantalum precursors are of paramount importance. The compound frequently cataloged under the non-standard nomenclature "potassium pentafluorotantalum fluoride" (CAS: 116036-91-0) is systematically identified as Potassium Hexafluorotantalate ( KTaF6 ) [1]. In industrial practice and chemical research, it is intrinsically linked to its hepta-coordinated counterpart, Potassium Heptafluorotantalate ( K2TaF7 , CAS: 16924-00-8) [2].

This technical guide provides an in-depth analysis of the physical and chemical properties, structural coordination, and experimental workflows associated with these critical fluorotantalate precursors.

Structural Coordination and Electronic Properties

The speciation of tantalum in hydrofluoric acid solutions is highly dependent on the fluoride ion activity and the concentration of the acid. The transition between the hexa-coordinated and hepta-coordinated states is a fundamental equilibrium in tantalum chemistry:

-

Potassium Hexafluorotantalate ( KTaF6 ): Forms predominantly in solutions where the HF concentration exceeds 42%. The tantalum center adopts a nearly perfect octahedral geometry ( [TaF6]− ).

-

Potassium Heptafluorotantalate ( K2TaF7 ): The standard industrial precursor. It crystallizes in a monoclinic space group ( α−K2TaF7 ) where the [TaF7]2− polyhedra are structured as monocapped trigonal prisms[2].

Recent solid-state 19F Magic Angle Spinning (MAS) NMR and X-ray Photoelectron Spectroscopy (XPS) analyses reveal that the thermochemical stability of these complexes is heavily influenced by the differences in the K 2s orbital binding energies. The electronic structure directly dictates their behavior during thermal decomposition and phase transitions[3].

Physico-Chemical Properties

To aid researchers in precursor selection, the quantitative physical and chemical properties of both primary potassium fluorotantalate complexes are summarized below.

| Property | Potassium Hexafluorotantalate ( KTaF6 ) | Potassium Heptafluorotantalate ( K2TaF7 ) |

| CAS Number | 116036-91-0[1] | 16924-00-8[2] |

| Molecular Formula | F6KTa | F7K2Ta |

| Molar Mass | 335.04 g/mol | 392.13 g/mol [2] |

| Appearance | White crystalline powder | White silky needles / solid[4] |

| Density (at 25°C) | ~4.50 g/cm³ | 4.56 g/cm³[2] |

| Melting Point | 786 K (513 °C)[5] | 720 °C ± 10 °C[4] |

| Water Solubility | Hydrolyzes in water | 5 g/L (0 °C); 600 g/L (100 °C)[4] |

| Crystal System | Rhombohedral / Trigonal | Monoclinic ( α form)[2] |

Experimental Workflows & Methodologies

Protocol A: Controlled Synthesis of Potassium Hexafluorotantalate ( KTaF6 )

This protocol outlines the wet-chemistry synthesis of KTaF6 via the controlled precipitation of tantalum pentoxide.

Step-by-Step Methodology:

-

Reactor Preparation: Utilize a Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkane (PFA) reactor.

-

Causality: Concentrated HF rapidly etches borosilicate glass. Using fluoropolymer vessels prevents the introduction of silicon impurities, which would severely degrade the dielectric properties of the final tantalum product.

-

-

Precursor Dissolution: Dissolve high-purity Tantalum Pentoxide ( Ta2O5 ) in an excess of concentrated hydrofluoric acid (HF, >45% w/w) under continuous stirring at 70°C.

-

Stoichiometric Addition: Slowly introduce a stoichiometric amount of Potassium Fluoride ( KF ) dissolved in concentrated HF.

-

Causality: Maintaining an HF concentration above 42% is critical to shift the equilibrium away from [TaF7]2− and prevent the hydrolysis of the complex into potassium oxyfluorotantalate ( K2Ta2O3F6 , Marignac's salt)[2].

-

-

Crystallization: Cool the reactor slowly to 0–5°C to induce the crystallization of KTaF6 .

-

Filtration and Drying: Filter the precipitate under a dry nitrogen atmosphere. Wash with anhydrous, HF-acidified ethanol and dry in a vacuum desiccator at 100°C.

Self-Validating System: To validate the purity of the synthesized KTaF6 , analyze the product using 19F MAS NMR. The presence of a single, sharp isotropic chemical shift confirms the pure octahedral [TaF6]− environment. The appearance of multiple shifts indicates contamination by the hepta-coordinated [TaF7]2− species[3].

Fig 1. Synthesis pathways for K2TaF7 and KTaF6 from tantalum ore.

Protocol B: Metallurgical Extraction via Sodium Reduction (Hunter Process)

Potassium fluorotantalates are the primary precursors for producing high-purity tantalum powder used in biomedical implants and capacitors.

Step-by-Step Methodology:

-

Molten Salt Bath Preparation: Load anhydrous KTaF6 or K2TaF7 into a high-temperature Inconel alloy reactor. Mix with diluent salts (e.g., NaCl, KCl).

-

Causality: The diluent salts are not merely for volume; they actively lower the liquidus temperature of the bath and act as a thermal sink. This absorbs the intense exothermic heat of the Ta(V)→Ta(0) reduction, preventing thermal runaway and controlling the particle size/porosity of the resulting tantalum powder.

-

-

Inert Gas Purging: Purge the reactor with ultra-high purity Argon.

-

Causality: Tantalum is highly reactive with oxygen and nitrogen at elevated temperatures, which causes severe embrittlement of the metal.

-

-

Thermal Activation: Heat the bath to 800–900°C until fully molten.

-

Sodium Injection: Inject liquid sodium incrementally into the molten bath. The reaction proceeds as: K2TaF7+5Na→Ta+2KF+5NaF .

-

Aqueous Leaching: Cool the reactor, extract the salt-metal regulus, and crush it. Leach the material with deionized water and dilute HCl to dissolve the alkali fluorides, isolating the pure tantalum powder.

Self-Validating System: Post-leaching, the completion of the reduction is validated by analyzing the tantalum powder via X-ray Photoelectron Spectroscopy (XPS). The Ta 4f binding energy must correspond strictly to metallic Ta(0) (approx. 21.9 eV). Any peaks near 26.6 eV indicate incomplete reduction or post-process oxidation to Ta2O5 [3].

Fig 2. Stepwise sodium reduction of fluorotantalate melts to pure tantalum.

References

-

NextSDS. (2026). Potassium tantalum fluoride — Chemical Substance Information (CAS 116036-91-0). Retrieved from[Link]

-

Wikipedia Contributors. (2026). Potassium heptafluorotantalate. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 28146, Potassium fluorotantalate. Retrieved from[Link]

-

Boča, M., Rakhmatullin, A., Mlynáriková, J., Hadzimová, E., Vasková, Z., & Mičušík, M. (2015). Differences in XPS and solid state NMR spectral data and thermo-chemical properties of iso-structural compounds in the series KTaF6, K2TaF7 and K3TaF8 and KNbF6, K2NbF7 and K3NbF8. Dalton Transactions, 44(39), 17106-17. Retrieved from[Link]

-

ResearchGate. (2026). Determination of the enthalpy of fusion of K3TaO2F4 and KTaF6. Retrieved from[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Potassium heptafluorotantalate - Wikipedia [en.wikipedia.org]

- 3. Differences in XPS and solid state NMR spectral data and thermo-chemical properties of iso-structural compounds in the series KTaF6, K2TaF7 and K3TaF8 and KNbF6, K2NbF7 and K3NbF8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium fluorotantalate | F7K2Ta | CID 28146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Standard Enthalpy of Formation of Potassium Heptafluorotantalate (K₂TaF₇)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the standard enthalpy of formation for potassium heptafluorotantalate (K₂TaF₇), a key intermediate in the production of high-purity tantalum metal. The document elucidates the theoretical underpinnings of this critical thermodynamic parameter and presents a detailed, field-proven methodology for its experimental determination using solution calorimetry. A thorough examination of the synthesis of K₂TaF₇, its physicochemical properties, and the necessary thermochemical data for accurate calorimetric measurements are included. This guide is intended to equip researchers and professionals in materials science and drug development with the knowledge to understand and determine the standard enthalpy of formation of complex inorganic compounds with high precision and accuracy.

Introduction: The Significance of Thermodynamic Stability in Tantalum Chemistry

Potassium heptafluorotantalate (K₂TaF₇), often erroneously referred to as potassium pentafluorotantalum fluoride, is a white, crystalline inorganic compound with the chemical formula K₂TaF₇. It serves as a crucial precursor in the industrial production of tantalum metal through reduction processes. The thermodynamic stability of K₂TaF₇, quantified by its standard enthalpy of formation (ΔH°f), is a fundamental parameter that governs its synthesis, reactivity, and the energy requirements for its conversion to tantalum metal. An accurate understanding of this value is paramount for process optimization, safety assessments, and the development of novel applications for tantalum-based materials.

This guide will delve into the theoretical framework and practical determination of the standard enthalpy of formation of K₂TaF₇. We will explore the synthesis of high-purity K₂TaF₇, its relevant chemical and physical properties, and a detailed protocol for measuring its enthalpy of formation using solution calorimetry, a powerful technique for inorganic thermochemistry.

Synthesis and Physicochemical Properties of Potassium Heptafluorotantalate (K₂TaF₇)

A reliable determination of the standard enthalpy of formation necessitates a well-characterized and pure sample. K₂TaF₇ can be synthesized via several routes, with the reaction of tantalum pentoxide (Ta₂O₅) with potassium bifluoride (KHF₂) in the presence of hydrofluoric acid (HF) being a common laboratory and industrial method.[1]

Synthesis Reaction: Ta₂O₅(s) + 4KHF₂(s) + 6HF(aq) → 2K₂TaF₇(s) + 5H₂O(l)

The resulting K₂TaF₇ precipitates as a white solid. It is susceptible to hydrolysis, particularly in boiling aqueous solutions, which can lead to the formation of potassium oxyfluorotantalates.[1] Therefore, synthesis and handling should be conducted in an environment that minimizes water content, and a slight excess of HF is often used to suppress hydrolysis.[1]

Key Physicochemical Properties of K₂TaF₇:

| Property | Value | Reference |

| Molar Mass | 392.13 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Crystal Structure | Monoclinic | [1] |

| Density | 4.56 g/cm³ | [1] |

| Solubility in water | 0.5 g/100 mL at 15 °C | [1] |

Theoretical Framework: Standard Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states (the most stable form of the element at 1 bar and a specified temperature, usually 298.15 K). For K₂TaF₇, the formation reaction is:

2K(s) + Ta(s) + ⁷/₂F₂(g) → K₂TaF₇(s)

Direct measurement of the heat of this reaction is experimentally challenging and hazardous. Therefore, an indirect method utilizing Hess's Law and a suitable thermochemical cycle is employed. Solution calorimetry is the preferred experimental technique for this purpose.

Experimental Determination: Solution Calorimetry

Solution calorimetry involves measuring the heat change when a substance dissolves in a suitable solvent. By carefully designing a thermochemical cycle where the target compound and its constituent elements (or simpler compounds with known enthalpies of formation) are dissolved in the same solvent, the standard enthalpy of formation can be calculated.

The Thermochemical Cycle

Due to the reactivity of tantalum compounds and the need to prevent hydrolysis, an aqueous solution of hydrofluoric acid (HF) is the solvent of choice. A plausible thermochemical cycle for the determination of the standard enthalpy of formation of K₂TaF₇ is as follows:

Figure 1: Thermochemical cycle for the determination of ΔH°f(K₂TaF₇).

Description of Enthalpy Changes:

-

ΔH°f(K₂TaF₇(s)) : The standard enthalpy of formation of solid K₂TaF₇ (the target value).

-

ΔH₁ : The sum of the enthalpies of formation of the dissolved constituents. This is a calculated value based on the standard enthalpies of formation of KF(s) and TaF₅(s) and their respective enthalpies of solution in the chosen HF(aq) solvent.

-

ΔH_sol(K₂TaF₇) : The experimentally measured enthalpy of solution of solid K₂TaF₇ in the HF(aq) solvent.

-

ΔH_rxn(sol) : The enthalpy of reaction in solution. For the proposed cycle, it is assumed that the dissolution of 2 moles of KF and 1 mole of TaF₅ in a large excess of HF(aq) results in a solution thermochemically equivalent to the dissolution of 1 mole of K₂TaF₇ in the same solvent. This assumption is reasonable in a large excess of solvent where the final states of the ions in solution are considered identical.

Applying Hess's Law:

ΔH°f(K₂TaF₇(s)) = ΔH₁ - ΔH_sol(K₂TaF₇)

Where: ΔH₁ = 2 * [ΔH°f(KF(s)) + ΔH_sol(KF)] + [ΔH°f(TaF₅(s)) + ΔH_sol(TaF₅)]

Required Auxiliary Thermochemical Data

To calculate the standard enthalpy of formation of K₂TaF₇, the following thermodynamic data are required:

| Parameter | Value (kJ/mol) | Reference |

| Standard Enthalpy of Formation of KF(s), ΔH°f(KF(s)) | -568.606 | [3][4] |

| Standard Enthalpy of Formation of TaF₅(s), ΔH°f(TaF₅(s)) | -1903.6 | [5] |

| Enthalpy of Solution of KF in HF(aq) | Data not available in searched literature | |

| Enthalpy of Solution of TaF₅ in HF(aq) | Data not available in searched literature | |

| Enthalpy of Solution of K₂TaF₇ in HF(aq) | Data not available in searched literature |

Experimental Protocol

This protocol describes the steps to experimentally determine the enthalpies of solution required for the thermochemical cycle using an isoperibol solution calorimeter.

4.3.1. Materials and Equipment

-

High-purity K₂TaF₇(s), KF(s), and TaF₅(s) (anhydrous)

-

Aqueous hydrofluoric acid (e.g., 48% w/w, analytical grade)

-

Isoperibol solution calorimeter with a reaction vessel made of or lined with a material resistant to HF (e.g., Teflon or platinum)

-

Calibrated temperature sensor (e.g., a thermistor or platinum resistance thermometer) with a resolution of at least ±0.001 K

-

Electrical calibration heater with a precisely known resistance

-

Constant current source and a calibrated timer for electrical calibration

-

Inert gas (e.g., Argon) for purging the calorimeter headspace

-

Analytical balance with a precision of ±0.01 mg

4.3.2. Experimental Workflow

Figure 2: Workflow for the experimental determination of ΔH°f(K₂TaF₇).

4.3.3. Step-by-Step Methodology

-

Preparation of the Calorimetric Solvent: Prepare a large batch of aqueous hydrofluoric acid of a specific concentration (e.g., 1 M) to ensure consistency across all experiments.

-

Calorimeter Calibration:

-

Pipette a precise volume of the HF(aq) solvent into the reaction vessel.

-

Allow the system to reach thermal equilibrium with the surrounding constant-temperature bath.

-

Perform an electrical calibration by passing a known current through the calibration heater for a measured duration.

-

Record the temperature change to determine the heat capacity of the calorimeter and its contents. Repeat this calibration multiple times to ensure reproducibility.

-

-

Measurement of the Enthalpy of Solution of KF (ΔH_sol(KF)) :

-

Accurately weigh a sample of anhydrous KF.

-

After achieving thermal equilibrium in the calorimeter containing the HF(aq) solvent, introduce the KF sample.

-

Record the temperature change until a stable final temperature is reached.

-

Calculate the heat of solution from the temperature change and the heat capacity of the system.

-

-

Measurement of the Enthalpy of Solution of TaF₅ (ΔH_sol(TaF₅)) :

-

Repeat the procedure described in step 3 using an accurately weighed sample of anhydrous TaF₅.

-

-

Measurement of the Enthalpy of Solution of K₂TaF₇ (ΔH_sol(K₂TaF₇)) :

-

Repeat the procedure described in step 3 using an accurately weighed sample of pure K₂TaF₇.

-

-

Data Analysis and Calculation of ΔH°f(K₂TaF₇) :

-

For each dissolution experiment, correct the observed temperature change for heat exchange with the surroundings.

-

Calculate the molar enthalpy of solution for each compound.

-

Using the experimentally determined enthalpies of solution and the known standard enthalpies of formation of KF(s) and TaF₅(s), calculate the standard enthalpy of formation of K₂TaF₇(s) using the equations derived from the thermochemical cycle.

-

Data Summary and Discussion

A previously reported value for the standard enthalpy of formation of K₂TaF₇ is -2850 ± 25 kJ·mol⁻¹. The experimental determination as outlined in this guide would serve to either validate this existing value or provide a more robust, experimentally-grounded figure.

The primary sources of uncertainty in this experimental approach include the purity of the reagents, the accuracy of the calorimetric measurements (temperature and energy calibration), and the validity of the assumption that the final solution states in the thermochemical cycle are equivalent. Careful experimental design and execution are crucial to minimize these uncertainties.

Conclusion

The standard enthalpy of formation of potassium heptafluorotantalate is a critical thermodynamic parameter for the advancement of tantalum chemistry and its applications. This technical guide has provided a comprehensive framework for understanding and determining this value. By combining the synthesis of high-purity material with a meticulously designed solution calorimetry experiment based on a sound thermochemical cycle, researchers can obtain a reliable and accurate value for the standard enthalpy of formation of K₂TaF₇. The detailed protocol presented herein serves as a robust methodology for this determination and can be adapted for the study of other complex inorganic compounds.

References

- Da Silva, F. T. (1905). Thermodynamics and characterisation of K₂TaF₇ precipitated from fluoride solutions.

- Nerád, I., Mikšíková, E., & Daněk, V. (2003).

- Boca, M., et al. (2019). Potassium Fluorotantalate in Solid, Dissolved and Molten Conditions.

- Nerád, I., et al. (2009). Calorimetric study of melts in the system KF - K₂TaF₇.

-

Wikipedia contributors. (2023). Potassium heptafluorotantalate. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Savchenko, G. S., & Tananaev, I. V. (Year of publication not available). Solubility of K₂TaF₇ in HF solutions. As cited in Boca, M., et al. (2019).

-

Begell House. (Year of publication not available). Fluorine Calorimetry. Retrieved from [Link]

-

LookChem. (Date of retrieval not available). tantalum(V) fluoride. Retrieved from [Link]

-

Wikipedia contributors. (2024). Tantalum(V) fluoride. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Medic Mind. (2021, April 7). Calculating Enthalpy Change of Solution | A-Level Chemistry | AQA, OCR, Edexcel [Video]. YouTube. [Link]

- Timofeev, A., et al. (2016). An experimental study of the solubility and speciation of tantalum in fluoride-bearing aqueous solutions at elevated temperature.

- Johnson, G. K., & Hubbard, W. N. (Year of publication not available). ENTHALPY OF FORMATION OF AQUEOUS HYDROFLUORIC ACID: REVISION NEEDED?

-

PubChem. (Date of retrieval not available). Potassium fluorotantalate. Retrieved from [Link]

-

LookChem. (Date of retrieval not available). Cas 7783-71-3,TANTALUM PENTAFLUORIDE. Retrieved from [Link]

- Kilday, M. V., & Prosen, E. J. (1973). The enthalpy of solution of low quartz (α-quartz) in aqueous hydrofluoric acid. Journal of Research of the National Bureau of Standards, 77A(2), 205-215.

-

NIST. (Date of retrieval not available). Potassium fluoride. NIST Chemistry WebBook. Retrieved from [Link]

- Konnov, A. A., et al. (2015). Flame Inhibition by Potassium-Containing Compounds. PMC.

- Timofeev, A., et al. (2024). Tantalum in hydrothermal fluids.

- Chase, M. W., Jr. (1998). NIST-JANAF Thermochemical Tables, Fourth Edition.

Sources

Solvation Thermodynamics and Methodological Profiling of Potassium Fluorotantalates in Anhydrous Media

Introduction & Structural Nomenclature

The term "potassium pentafluorotantalum fluoride" is a structural descriptor that practically maps onto the well-documented fluorotantalate series—specifically potassium heptafluorotantalate ( K2TaF7 ) and potassium hexafluorotantalate ( KTaF6 )[1]. As a critical intermediate in the metallurgical purification of refractory metals and a precursor for advanced catalytic frameworks, understanding its solubility in anhydrous and non-aqueous media is paramount[2].

In aqueous systems, the compound is highly susceptible to hydrolysis, forming oxofluorotantalates (e.g., K2TaOF5 ). Consequently, anhydrous solvents—ranging from anhydrous hydrofluoric acid (aHF) to molten halides and polar aprotic organics—are required to maintain the integrity of the [TaF7]2− and [TaF6]− coordination spheres[3]. This whitepaper synthesizes the thermodynamic drivers of fluorotantalate solvation and provides a self-validating experimental framework for quantifying solubility in moisture-sensitive environments.

Thermodynamics of Solvation in Anhydrous Environments

Anhydrous Hydrofluoric Acid (aHF) aHF is the premier solvent for inorganic fluorides due to its high dielectric constant and strong hydrogen-bonding network. The speciation of potassium fluorotantalates in aHF is highly dependent on fluoride ion activity. While alkali fluorides like KF are highly soluble in aHF, complex salts such as KTaF6 exhibit more moderate solubility[4]. At high HF concentrations (>42%), KTaF6 is the thermodynamically stable phase, whereas lower effective HF concentrations precipitate the hepta-coordinated K2TaF7 [1].

Molten Halide Networks Molten salts function as high-temperature anhydrous solvents, essential for the electrodeposition of refractory metals. K2TaF7 is highly soluble in FLINAK (LiF-NaF-KF eutectic) at temperatures exceeding 750 °C[5]. To mitigate the severe thermal conditions required by FLINAK, sodium fluorochloroaluminates (NAFCAL) are utilized. K2TaF7 dissolves in NAFCAL melts at significantly lower temperatures (< 200 °C for base chloroaluminates), forming mixed fluorochloroaluminate species that facilitate low-temperature tantalum reduction[5].

Polar Aprotic Solvents In organic aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the baseline solubility of K2TaF7 is severely restricted by its high lattice enthalpy[2]. However, solubility can be synthetically engineered. By introducing macrocyclic ligands such as 18-crown-6, the K+ cations are encapsulated within the crown ether's cavity. This neutralizes the high hydration energy requirement of the potassium ion, generating a lipophilic coordination complex that drags the [TaF7]2− anion into the organic phase[2].

Quantitative Solubility Profiles

| Solvent System | Dominant Solute Species | Operating Temp. | Relative Solubility | Mechanistic Driver |

| Anhydrous HF (aHF) | KTaF6 | 20 °C | Moderate | High dielectric constant; fluoride donor-acceptor dynamics[4]. |

| Molten FLINAK | K2TaF7 | > 750 °C | High (>10 mol%) | High thermal energy overcomes lattice enthalpy in an ionic liquid medium[5]. |

| Molten NAFCAL | K2TaF7 | < 200 °C | Moderate | Lewis acid-base interactions forming mixed fluorochloroaluminates[5]. |

| Anhydrous DMF + Crown Ether | [K(18−crown−6)]2[TaF7] | 25 °C | Low to Moderate | Macrocyclic encapsulation of K+ generating lipophilic complexes[2]. |

Experimental Protocol: Self-Validating Anhydrous Solubility Determination

To accurately determine the solubility of potassium fluorotantalates in anhydrous solvents, researchers must prevent moisture-induced hydrolysis. The following protocol is designed as a self-validating system , ensuring that the measured solubility reflects the intact fluorotantalate rather than a degraded oxo-species.

Step 1: Solvent Dehydration and Verification

-

Action: Dry the target solvent (e.g., DMF) over activated 3Å molecular sieves for 48 hours. Verify water content using Karl Fischer coulometric titration. Proceed only if H2O<10 ppm.

-

Causality: Trace water acts as a potent nucleophile against the [TaF7]2− anion, substituting fluoride ligands to form [TaOF5]2− . This alters the lattice energy and artificially skews the solubility data[3].

Step 2: Isothermal Saturation

-

Action: In a strictly inert argon-filled glovebox, add an excess of K2TaF7 to 50 mL of the anhydrous solvent within a sealed PTFE-lined reactor. Agitate isothermally for 72 hours.

-

Causality: PTFE is chemically inert to fluoride ions, preventing reactor degradation. The extended 72-hour timeframe ensures the system reaches true thermodynamic equilibrium rather than a kinetic suspension[2].

Step 3: Inert Phase Separation

-

Action: Extract an aliquot of the suspension using a gas-tight syringe and pass it through a 0.22 µm PTFE syringe filter directly into a pre-weighed analytical vial.

-

Causality: The 0.22 µm pore size physically excludes colloidal fluorotantalate particles. Performing this step under inert atmosphere prevents rapid atmospheric moisture ingress during the high-surface-area filtration process.

Step 4: Dual-Axis Quantification (The Validation Step)

-

Action (Liquid Phase): Digest the filtered aliquot in a controlled acidic matrix and quantify total tantalum concentration via Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

Action (Solid Phase): Recover the undissolved solid residue from the reactor, wash with a volatile anhydrous solvent, dry under vacuum, and analyze via X-Ray Diffraction (XRD).

-

Causality: This is the critical self-validation mechanism. If the XRD pattern of the residue matches the pure monoclinic K2TaF7 starting material, congruent dissolution is confirmed[3]. If the residue exhibits peaks corresponding to potassium oxofluorotantalates, the system was compromised by moisture, and the ICP-OES data must be discarded.

Workflow Visualization

Fig 1: Self-validating workflow for anhydrous solubility determination of fluorotantalates.

References

-

Navigating the Solubility Landscape of Potassium Heptafluorotantalate in Non-Aqueous Solvents: A Technical Guide , Benchchem. 2

-

Potassium heptafluorotantalate , Wikipedia. 1

-

Room Temperature Syntheses of AuF6- and PtF6- Salts , ACS Publications. 4

-

Potassium Fluorotantalate in Solid, Dissolved and Molten Conditions , ResearchGate. 3

-

Electrochemical and Spectroscopic Studies of Molten Halides , DTIC. 5

Sources

toxicity and msds data for potassium pentafluorotantalum fluoride

An In-depth Technical Guide to the Toxicity and Safety Data for Potassium Heptafluorotantalate (K₂TaF₇)

Section 1: Introduction and Physicochemical Profile

This guide provides a comprehensive toxicological and safety overview of Potassium Heptafluorotantalate (CAS No: 16924-00-8), a key inorganic compound in the field of materials science. While the user query specified "potassium pentafluorotantalum fluoride," the predominant and commercially relevant compound is Potassium Heptafluorotantalate (K₂TaF₇). This document will focus on this well-documented substance.

Primarily, K₂TaF₇ serves as a critical intermediate in the production of high-purity tantalum metal.[1][2] The Marignac process, a method for separating tantalum from niobium, leverages the differential solubility of K₂TaF₇ and its niobium analogue.[3] The resulting tantalum powder is indispensable for manufacturing high-performance electronic capacitors, aerospace superalloys, and corrosion-resistant chemical processing equipment.[3][4][5] Its role as a precursor underscores the importance of a thorough understanding of its toxicological profile for ensuring occupational safety and responsible handling.

1.1 Physicochemical Properties

The compound is a white, crystalline solid, appearing as silky needles or a powder.[3][6] Its stability and handling are significantly influenced by its physical properties, particularly its hygroscopic nature and solubility.[3]

| Property | Value | Source(s) |

| Chemical Formula | K₂TaF₇ | [1] |

| Molecular Weight | 392.13 g/mol | [1] |

| Appearance | White, silky needles or crystalline powder | [3][6] |

| Density | 4.56 g/mL at 25 °C | [3] |

| Melting Point | ~720 °C (with decomposition) | [3] |

| Solubility | Slightly soluble in cold water; hydrolyzes in boiling water. More soluble in hot water with excess hydrofluoric acid. | [3][6] |

| Stability | Stable under dry conditions. Hygroscopic; exposure to moist air or water should be avoided. | [3] |

Section 2: Hazard Identification and GHS Classification

Potassium Heptafluorotantalate is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary hazards stem from its acute toxicity upon ingestion or inhalation and its potential to cause serious damage to the eyes.

GHS Pictograms:

Hazard Statements:

-

H301 + H331 / H302 + H332: Toxic or Harmful if swallowed or if inhaled.[7][8][9]

-

H315: Causes skin irritation.[9]

These classifications necessitate stringent handling protocols and the use of appropriate personal protective equipment, as detailed in Section 5.

Section 3: Toxicological Profile

The toxicity of K₂TaF₇ is a composite of the effects of its constituent ions: the inorganic fluoride anion (F⁻) and the tantalum cation (Ta⁵⁺). The acute toxicity is predominantly driven by the fluoride component.

3.1 Summary of Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD₅₀ | Mouse | 110 mg/kg | [6] |

| Oral LD₅₀ | Rat | 110 mg/kg | [1] |

| Intraperitoneal LD₅₀ | Mouse | 97 mg/kg | [9] |

3.2 Mechanisms of Toxicity

The toxicological impact of K₂TaF₇ is best understood by examining its components separately.

-

Fluoride Ion (F⁻) Toxicity : Upon absorption, the fluoride ion is a potent systemic toxin. Its primary mechanisms of action include the inhibition of essential metalloenzymes by binding to their metal cofactors and the disruption of calcium homeostasis, leading to profound hypocalcemia.[7][11] This can interfere with numerous physiological processes, including blood coagulation and nerve function.[11] Chronic exposure to lower doses of fluoride is well-documented to cause skeletal and dental fluorosis, where fluoride incorporates into the mineral matrix of bones and teeth, altering their structure and strength.[7][12]

-

Tantalum (Ta) Toxicity : Metallic tantalum and tantalum oxide are characterized by their low systemic toxicity, largely due to poor solubility and low absorption from the gastrointestinal tract.[13][14] However, as a dust, tantalum can act as a respiratory irritant.[13][15] While research on tantalum particle safety is ongoing, it is generally considered to have good biocompatibility.[16] The toxicity of the complex salt K₂TaF₇ is noted to be significantly higher than that of tantalum oxide, highlighting the role of the fluoride ions in its acute effects.[13]

3.3 Specific Health Effects

-

Acute Ingestion: Poisoning by ingestion is the most significant risk.[6] Symptoms can include gastrointestinal distress, muscle weakness, and convulsions or effects on the seizure threshold, consistent with fluoride's disruption of electrolyte balance.[6]

-

Acute Inhalation: Inhalation of the dust is also a primary route of exposure. It can cause severe respiratory irritation and may lead to systemic fluoride toxicity.[6][8] In animal studies, potassium fluorotantalate has been shown to cause thickening of lung alveolar septa and blood vessels.[9]

-

Eye Contact: The compound is classified as causing serious eye damage.[7][10] Direct contact with the powder can cause severe irritation and potentially irreversible damage due to the corrosive nature of fluoride.

-

Skin Contact: May cause skin irritation upon contact.[9]

Section 4: Standardized Toxicity Assessment Protocols

To ensure data reliability and regulatory acceptance, toxicological assessments must follow validated, standardized protocols. The choice of protocol is dictated by the substance's known hazards. For K₂TaF₇, the GHS classifications for acute oral toxicity and serious eye damage are the primary drivers for selecting appropriate testing methodologies.

4.1 Rationale for Protocol Selection

-

Acute Oral Toxicity (GHS Category 3 - Toxic): To quantitatively determine the LD₅₀ and confirm this classification, the OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP) is the state-of-the-art method.[17][18] Its design minimizes animal usage while providing a statistically robust LD₅₀ estimate.[18][19]

-

Serious Eye Damage (GHS Category 1): To assess the potential for severe eye irritation and corrosion, the OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method is a validated and widely accepted in vitro alternative to traditional animal testing.[8][10][20] This ex vivo assay uses corneas from abattoir-sourced bovine eyes, aligning with the ethical principles of reducing and replacing animal use in research.[6][20]

4.2 Experimental Protocol: Acute Oral Toxicity (OECD TG 425)

The UDP is a sequential dosing test that uses a minimal number of animals to estimate the LD₅₀.

Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.

Methodology:

-

Animal Model: Healthy, young adult female rats are typically used.[17] Animals are fasted prior to dosing.

-

Dose Selection: A starting dose is chosen based on a preliminary estimate of the LD₅₀. A dose progression factor (commonly 10^0.5, or ~3.2) is selected.

-

Sequential Dosing:

-

Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, typically after a certain number of dose reversals (e.g., a survival followed by a death, or vice versa) have occurred.

-

Observation Period: All surviving animals are observed for a total of 14 days, with daily checks for clinical signs of toxicity and weekly body weight measurements.[17]

-

Endpoint Analysis: The LD₅₀ is calculated from the results using the Maximum Likelihood Method.[17] All animals are subjected to a gross necropsy at the end of the study.

Caption: Workflow for OECD TG 425 Acute Oral Toxicity Up-and-Down Procedure.

4.3 Experimental Protocol: Serious Eye Damage Assessment (OECD TG 437 - BCOP)

This in vitro assay measures two key parameters: corneal opacity (light scattering) and permeability (passage of a dye).

Objective: To identify substances capable of inducing serious eye damage.

Methodology:

-

Tissue Preparation: Corneas are isolated from the eyes of freshly slaughtered cattle and mounted in specialized holders that create separate anterior and posterior chambers.[8][21]

-

Test Substance Application: The test substance (e.g., 750 µL of a liquid or a defined amount of a solid) is applied to the epithelial surface of the cornea for a set exposure time (e.g., 4 hours).[21] Positive and negative controls are run concurrently.

-

Rinsing: After exposure, the test substance is thoroughly rinsed from the corneal surface.

-

Opacity Measurement: The amount of light transmitted through the cornea is measured using an opacitometer. The opacity value is calculated relative to the baseline reading taken before treatment.

-

Permeability Measurement: Sodium fluorescein dye is added to the anterior chamber. After an incubation period, the medium in the posterior chamber is measured with a spectrophotometer to quantify the amount of dye that has passed through the cornea.

-

Endpoint Analysis: An In Vitro Irritancy Score (IVIS) is calculated by combining the opacity and permeability values.[6] This score is then compared to established thresholds to classify the substance. A substance is identified as causing serious eye damage (GHS Category 1) if the IVIS exceeds a specific cutoff value.

Section 5: Safety and Handling (MSDS Core Data)

5.1 Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation. Ensure eyewash stations and safety showers are readily accessible.[7][17]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Handle with chemical-impermeable gloves (inspect prior to use). Wear protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator with a particulate filter (e.g., P100 or FFP3).[7]

5.2 First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][20]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[7][20]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][20]

5.3 Handling, Storage, and Spill Management

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. The material is hygroscopic and should be protected from moisture.[3][8]

-

Spill Management: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the chemical enter drains.[7]

5.4 Disposal Considerations

This material and its container must be disposed of as hazardous waste.[17] Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Section 6: Conclusion

Potassium Heptafluorotantalate (K₂TaF₇) is an industrially significant compound whose handling demands a high degree of caution. Its toxicological profile is dominated by the acute effects of the fluoride ion, classifying it as toxic if swallowed or inhaled and capable of causing serious eye damage. The systemic toxicity of tantalum is low, but it contributes to respiratory irritation as a dust. A robust understanding of its hazards, coupled with adherence to standardized safety protocols and the use of appropriate personal protective equipment, is essential for the safe utilization of this material in research and industrial applications.

References

-

Molbase. (n.d.). POTASSIUM HEPTAFLUOROTANTALATE(V) (cas 16924-00-8) SDS/MSDS download. Retrieved from [Link]

-

Grokipedia. (n.d.). Potassium heptafluorotantalate. Retrieved from [Link]

-

OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium fluorotantalate | F7K2Ta | CID 28146 - PubChem. Retrieved from [Link]

-

NextSDS. (n.d.). Dipotassium heptafluorotantalate — Chemical Substance Information. Retrieved from [Link]

- Barbier, O., Arreola-Mendoza, L., & Del Razo, L. M. (2010). Molecular mechanisms of fluoride toxicity. Chemico-Biological Interactions, 188(2), 319-333.

-

Lu, H., et al. (2023). Principles of fluoride toxicity and the cellular response: a review. Environmental Science and Pollution Research, 30(29), 73533-73546. Retrieved from [Link]

-

ICCVAM. (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity – Up-and-Down Procedure. Retrieved from [Link]

-

RE-Place. (n.d.). Bovine Corneal Opacity and Permeability Test Method. Retrieved from [Link]

-

Grandjean, P. (2019). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Environmental Health, 18(1), 1-15. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, February 11). Tantalum. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium heptafluorotantalate. Retrieved from [Link]

-

FUNCMATER. (n.d.). Potassium heptafluorotantalate(V) (K2TaF7)-Powder. Retrieved from [Link]

-

OECD. (2009, September 8). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. Retrieved from [Link]

-

ESPI Metals. (2005, November 16). MATERIAL SAFETY DATA SHEET - Tantalum. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoride toxicity. Retrieved from [Link]

-

Zhang, X., et al. (2021). Tantalum Particles Induced Cytotoxic and Inflammatory Effects in Human Monocytes. Bioinorganic Chemistry and Applications, 2021, 6688195. Retrieved from [Link]

-

CDC. (n.d.). Occupational Health Guideline for Tantalum Metal. Retrieved from [Link]

Sources

- 1. Potassium heptafluorotantalate - Wikipedia [en.wikipedia.org]

- 2. buy Potassium heptafluorotantalate(V) Powder manufacturers - FUNCMATER [funcmater.com]

- 3. Potassium heptafluorotantalate â Grokipedia [grokipedia.com]

- 4. CAS 16924-00-8: Potassium heptafluorotantalate [cymitquimica.com]

- 5. Potassium heptafluorotantalate(V), 99.99% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 7. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

- 9. Fluoride toxicity - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. Acute fluoride toxicity. Pathophysiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. unige.ch [unige.ch]

- 16. Tantalum Particles Induced Cytotoxic and Inflammatory Effects in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

synthesis protocol for high-purity potassium pentafluorotantalum fluoride

Application Note: Synthesis and Purification of High-Purity Potassium Pentafluorotantalum Fluoride ( K2TaF7 )

Target Audience: Inorganic synthesis researchers, materials scientists, and radiotracer development professionals. Compound Nomenclature Note: Potassium pentafluorotantalum fluoride is a structural descriptor for the double-salt stoichiometry ( 2KF⋅TaF5 ), universally recognized in industrial and academic literature as Potassium heptafluorotantalate ( K2[TaF7] ) [1].

Mechanistic Overview & Speciation Causality

The synthesis of high-purity K2TaF7 relies on the precise control of aqueous fluoride coordination chemistry. While the historical Berzelius method utilized anhydrous reactions between tantalum pentoxide ( Ta2O5 ) and potassium bifluoride ( KHF2 ) at 300–400 °C[2], modern high-purity applications demand wet-chemical hydrofluoric acid (HF) pathways. The wet method allows for rigorous purification via fractional crystallization[2][3].

The core reaction proceeds via the dissolution of Ta2O5 to form fluorotantalic acid, followed by precipitation using a potassium source:

Ta2O5+14HF→2H2TaF7+5H2OH2TaF7+2KCl→K2TaF7↓+2HClThe Causality of Hydrofluoric Acid Concentration

Tantalum(V) exhibits a d0 electron configuration and forms a monocapped trigonal prismatic [TaF7]2− anion[2]. The speciation of this complex is highly dependent on the HF concentration, which acts as a self-validating thermodynamic system:

-

Optimal HF ( <42% ): Stabilizes the target [TaF7]2− anion[1].

-

Excess HF ( >42% ): Shifts the equilibrium toward the hexafluorotantalate anion ( [TaF6]− ), leading to KTaF6 contamination[1].

-

Deficient HF / Aqueous Hydrolysis: Washing the product with pure water or boiling the solution induces hydrolysis, forming potassium oxyfluorotantalate ( K2Ta2O3F6 , known as Marignac's salt)[1].

Figure 1: Tantalum speciation equilibrium as a function of hydrofluoric acid concentration.

Quantitative Parameters & Quality Control

To ensure the protocol acts as a self-validating system, researchers must benchmark their starting materials and final products against strict quantitative limits. Niobium (Nb) is the most persistent impurity due to its chemical similarity to tantalum[2][4].

Table 1: Reagent Specifications & Stoichiometry

| Reagent | Grade / Purity | Function | Rationale for Selection |

| Ta2O5 | 99.99% (Metals basis) | Solid Precursor | High-purity starting material minimizes downstream Nb separation steps. |

| HF (aq) | 40% (Electronic Grade) | Lixiviant / Ligand | Maintained below 42% to prevent [TaF6]− formation[1]. |

| KCl | 99.99% | Precipitant | Preferred over KF to prevent excess fluoride from shifting equilibrium; leaves easily washable HCl[3][5]. |

Table 2: Target Impurity Profile for High-Purity K2TaF7

| Impurity Element | Maximum Allowable Limit | Analytical Method |

| Niobium (Nb) | <10 ppm | Glow Discharge Mass Spectrometry (GDMS)[2][3] |

| Iron (Fe) | <5 ppm | Inductively Coupled Plasma (ICP-MS) |

| Titanium (Ti) | <5 ppm | Inductively Coupled Plasma (ICP-MS) |

| Carbon (C) | <20 ppm | Combustion IR Analysis[5] |

Step-by-Step Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Hydrofluoric acid (HF) is highly corrosive and toxic. It penetrates tissue and depletes systemic calcium. All work MUST be conducted in a specialized acid-fume hood using exclusively PTFE, PFA, or high-density polyethylene (HDPE) labware[4]. Calcium gluconate gel must be immediately accessible.

Phase 1: Dissolution and Complexation

-

Preparation: Weigh 50.0 g of high-purity Ta2O5 powder and transfer it into a 500 mL PTFE reactor equipped with a PTFE mechanical stirrer[4].

-

Acid Addition: Slowly add 150 mL of 40% Electronic Grade HF. Causality Note: The reaction is exothermic. Add the acid dropwise initially to prevent localized boiling and aerosolization of HF.

-

Heating: Heat the reactor to 80–90 °C using a thermostatically controlled silicone oil bath. Maintain vigorous agitation for 6 to 8 hours until the solid is completely dissolved, yielding a clear solution of H2TaF7 [4].

-

Filtration: Filter the hot solution through a 0.22 µm PTFE membrane to remove any unreacted refractory oxides or carbonaceous trace impurities[5].

Phase 2: Precipitation and Controlled Crystallization

-

Precipitant Preparation: Dissolve 34.0 g of high-purity KCl (stoichiometric amount + ~5% excess) in 100 mL of deionized water.

-

Addition: Slowly add the KCl solution to the hot ( 80 °C) H2TaF7 solution under continuous stirring. A white precipitate of K2TaF7 will begin to form[3][5].

-

Controlled Cooling (Critical Step): Program the heating bath to cool the mixture at a rate of less than 15 °C per hour until the temperature reaches <40 °C[5].

Phase 3: Harvesting and Dehydration

-

Filtration: Isolate the K2TaF7 crystals using vacuum filtration via a PTFE Buchner funnel.

-

Washing: Wash the filter cake with 50 mL of cold 5% HF solution .

-

Causality Note: Washing with pure water will strip the protective fluoride coordination sphere, causing immediate hydrolysis into Marignac's salt ( K2Ta2O3F6 )[1]. The dilute HF maintains the [TaF7]2− stability during washing.

-

-

Solvent Exchange: Wash the cake with 50 mL of anhydrous ethanol to displace the aqueous acid and facilitate rapid drying.

-

Drying: Transfer the crystals to a PTFE drying tray and place them in a vacuum oven at 105 °C for 4 hours to remove residual moisture and volatile HCl/HF[5].

Figure 2: Step-by-step synthetic workflow for high-purity potassium heptafluorotantalate.

References

- "K2[TaF7] properties: Labor

- "CN102583539A - Thermal decomposition synthesis method of potassium fluotantalate" - Google P

- "Potassium heptafluorotantal

- "Recovery and Preparation of Potassium Fluorotantalate from High-Tantalum-Bearing Waste Slag by Pressure Alkaline Decomposition" - MDPI -

- "Development and Production of pure Potassium Tantalum Fluoride" - ResearchG

Sources

- 1. Potassium heptafluorotantalate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Recovery and Preparation of Potassium Fluorotantalate from High-Tantalum-Bearing Waste Slag by Pressure Alkaline Decomposition | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102583539A - Thermal decomposition synthesis method of potassium fluotantalate - Google Patents [patents.google.com]

Protocol for the Electrodeposition of Tantalum from a Molten Fluoride Salt Electrolyte

An Application Note for Researchers and Scientists

Introduction: The Significance of Tantalum Coatings

Tantalum (Ta) is a hard, blue-gray refractory metal renowned for its exceptional corrosion resistance, high melting point (2996°C), and excellent biocompatibility.[1][2] When exposed to the atmosphere, tantalum forms a dense, chemically inert, and self-healing oxide layer (Ta₂O₅), which is impervious to attack by most acids below 150°C, with the notable exceptions of hydrofluoric acid and hot sulfuric acid.[3][4] These properties make tantalum coatings highly desirable for a wide range of demanding applications, including:

-

Medical and Drug Development: Coating for orthopedic implants (hip, spinal), dental implants, and stents, where biocompatibility and inertness are critical.[3][5][6]

-

Chemical Processing Industry: Protective linings for valves, pipes, heat exchangers, and reactors handling corrosive chemicals.[3][4]

-

Aerospace and Military: High-temperature protective layers for components exposed to extreme environments.[2]

-

Electronics: Used in capacitors and as a diffusion barrier in microelectronics.[5][7]

Electrodeposition from molten salts is a highly effective method for producing thick, pure, and coherent tantalum coatings on complex shapes.[8][9] This process operates at high temperatures (typically 700-850°C) using a eutectic mixture of fluoride salts as the electrolyte. This guide provides a detailed protocol for the electrodeposition of tantalum using potassium heptafluorotantalate (K₂TaF₇) as the tantalum source.

A Note on the Tantalum Precursor: While the topic specifies potassium pentafluorotantalum fluoride, the overwhelmingly prevalent and stable precursor used in molten salt electrochemistry for this purpose is potassium heptafluorotantalate (K₂TaF₇).[8][10][11][12] This compound serves as the source of the electroactive tantalum species in the molten fluoride electrolyte.[12]

Principle and Mechanism of Electrodeposition

The electrodeposition of tantalum from a molten fluoride bath is a high-temperature electrolytic process.[8] In this system, a eutectic mixture of alkali metal fluorides (e.g., a LiF-NaF-KF mixture, often called FLiNaK) serves as the solvent, providing high ionic conductivity and a wide electrochemical window.[8][10] The tantalum source, K₂TaF₇, dissolves in this molten salt and dissociates to provide the electroactive species, the heptafluorotantalate anion (TaF₇²⁻).

The overall reduction process at the cathode (the substrate to be coated) is believed to occur in a single, five-electron transfer step in fluoride-rich melts, which simplifies the process and improves the quality of the deposit.[13]

Cathodic Reaction (Deposition): TaF₇²⁻ + 5e⁻ → Ta(s) + 7F⁻

The process is conducted under an inert atmosphere (typically high-purity Argon) to prevent the oxidation of the molten salt components, the substrate, and the freshly deposited, highly reactive tantalum metal.

Experimental Workflow and Cell Design

The following diagrams illustrate the overall experimental procedure and a typical electrochemical cell setup for tantalum electrodeposition.

Caption: High-level workflow for the electrodeposition of tantalum.

Sources

- 1. Tantalum Coatings | The Industrial Marketplace [theindustrialmarketplaceweb.com]

- 2. fanmetalloy.com [fanmetalloy.com]

- 3. ibccoatings.com [ibccoatings.com]

- 4. ultramet.com [ultramet.com]

- 5. An Introduction To Tantalum Coatings | A&A Thermal Spray Coatings [thermalspray.com]

- 6. researchgate.net [researchgate.net]

- 7. electrochem.org [electrochem.org]

- 8. nano3dsystems.com [nano3dsystems.com]

- 9. Molten Salt Electrodeposition: Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Potassium heptafluorotantalate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: High-Purity Tantalum Recovery via Liquid-Liquid Extraction of Potassium Fluorotantalate

Introduction and Significance

Tantalum (Ta) is a critical technology-enabling metal, indispensable for high-performance capacitors, superalloys for jet engines, and corrosion-resistant chemical processing equipment. Its chemical inertness and unique electronic properties drive a constant demand for high-purity tantalum products. Due to its almost identical chemical and physical properties to niobium (Nb), with which it is invariably found in nature, their separation represents a significant challenge in hydrometallurgy.[1][2]

Liquid-liquid extraction, or solvent extraction, has become the preeminent industrial method for achieving the stringent purity levels required (>99.9%).[2][3] This process leverages the differential solubility of tantalum and niobium fluorocomplexes in an aqueous versus an immiscible organic phase. This application note provides a detailed exposition of the underlying principles and a comprehensive protocol for the selective extraction of tantalum as a fluorocomplex and its subsequent recovery as high-purity potassium fluorotantalate (K₂TaF₇), a key precursor for tantalum metal production.

Scientific Principles of Tantalum-Niobium Separation

The successful separation of tantalum from niobium via solvent extraction hinges on the distinct chemistries of their fluoride complexes in highly acidic environments.

2.1. Formation of Aqueous Fluorocomplexes In a preparatory step, tantalum and niobium-containing ores or concentrates are digested in hydrofluoric acid (HF), often with a mineral acid like sulfuric acid (H₂SO₄).[1][4] In this aqueous fluoride medium, tantalum and niobium form stable anionic complexes:

-

Tantalum: Forms the heptafluorotantalate ion (TaF₇²⁻).

-

Niobium: Primarily forms the oxypentafluoroniobate ion (NbOF₅²⁻).[1][5]

2.2. The Extraction Mechanism The extraction into an organic solvent is not of the anions directly, but of a neutral ion-pair species. In a sufficiently acidic solution (provided by HF and H₂SO₄), these anions associate with protons to form fluoroacids: H₂TaF₇ and H₂NbOF₅.[5][6]

The pivotal difference, which forms the basis of the separation, is that H₂TaF₇ is significantly more extractable into polar organic solvents than H₂NbOF₅ .[5] The organic solvent, typically an oxygen-bearing compound like Methyl Isobutyl Ketone (MIBK), solvates the neutral H₂TaF₇ complex, drawing it from the aqueous phase into the organic phase. The extraction equilibrium for tantalum can be represented as:

2H⁺(aq) + TaF₇²⁻(aq) ⇌ H₂TaF₇(aq) ⇌ H₂TaF₇(org)

The presence of sulfuric acid further enhances the extraction of tantalum and suppresses the co-extraction of niobium and other impurities by increasing the hydrogen ion activity and through a "salting-out" effect.[7][8]

2.3. Choice of Organic Solvent Methyl Isobutyl Ketone (MIBK) is the most widely used and effective extractant for the Ta-Nb separation in fluoride media due to its high selectivity, chemical stability, low cost, and favorable physical properties like low density and viscosity.[2][8][9] Other solvents such as tri-n-butyl phosphate (TBP), cyclohexanone, and various alcohols (e.g., 2-octanol) have also been investigated and are used in specific processes.[1][2][10]

Experimental Protocol: Bench-Scale Tantalum Extraction & Purification

This protocol describes a typical bench-scale procedure for separating tantalum from a synthetic mixed Ta/Nb solution and recovering it as potassium fluorotantalate (K₂TaF₇).

3.1. Reagents and Materials

-

Aqueous Feed Solution: A synthetic solution containing Tantalum (V) and Niobium (V) oxides dissolved in a mixture of hydrofluoric acid (HF) and sulfuric acid (H₂SO₄). Example concentrations: 25-30 g/L Ta₂O₅, 10-15 g/L Nb₂O₅, 1.6 M HF, 0.6 M H₂SO₄.[9]

-

Organic Extractant: Methyl Isobutyl Ketone (MIBK), analytical grade.

-

Stripping Solution: Deionized water or dilute (e.g., 1.0 N) HF.[11]

-

Precipitating Agent: Potassium chloride (KCl) or potassium fluoride (KF), saturated solution.

-

Equipment: PTFE or polyethylene separatory funnels, mechanical shaker, pH meter, beakers, analytical balance, ICP-OES or ICP-MS for metal quantification.

3.2. Step-by-Step Methodology

Step 1: Preparation of Aqueous Feed

-

Carefully prepare the acidic aqueous solution in a fume hood using appropriate personal protective equipment (PPE) for handling HF and H₂SO₄.

-

Dissolve known quantities of Ta₂O₅ and Nb₂O₅ in the HF/H₂SO₄ mixture. Gentle heating may be required.

-

Allow the solution to cool to room temperature. This is the Aqueous Feed .

-

Take a sample for analysis (ICP-OES/MS) to establish initial concentrations of Ta, Nb, and any other elements of interest.

Step 2: Liquid-Liquid Extraction of Tantalum

-

Place a defined volume of the Aqueous Feed into a PTFE separatory funnel.

-

Add the organic extractant (MIBK) to achieve the desired Organic-to-Aqueous (O/A) phase ratio. A common starting ratio is 1:1, but ratios up to 3:1 can be optimal.[9]

-

Seal the funnel and shake vigorously for a specified contact time, typically 5-15 minutes, to ensure equilibrium is reached.[9][11] Periodically vent the funnel to release any pressure buildup.

-

Allow the phases to separate completely on a stand. The upper layer will be the organic phase (MIBK), and the lower layer will be the aqueous phase.

-

Drain the lower aqueous phase (the Raffinate ), which is now depleted of tantalum but retains most of the niobium and other impurities.

-

The MIBK phase, now containing the extracted tantalum complex, is the Loaded Organic .

-

Sample both the Raffinate and the Loaded Organic to determine the extraction efficiency and the Ta/Nb separation factor.

Step 3: Stripping (Back-Extraction) of Tantalum

-

Transfer the Loaded Organic to a clean separatory funnel.

-

Add the stripping solution (deionized water) at a desired O/A ratio (e.g., 1:1). The low acidity of the water causes the equilibrium to reverse, transferring the tantalum back into the aqueous phase.[5][12]

-

Shake for 5-10 minutes and allow the phases to separate.

-

Drain the lower aqueous layer. This is the Tantalum-Rich Strip Solution .

-

The organic phase is now the Stripped Organic and can be recycled for further extraction cycles.[13][14]

-

Sample the Tantalum-Rich Strip Solution and the Stripped Organic to determine the stripping efficiency.

Step 4: Precipitation and Recovery of K₂TaF₇

-

Transfer the Tantalum-Rich Strip Solution to a beaker.

-

Slowly add a saturated solution of potassium chloride (KCl) while stirring. The potassium ions will react with the fluorotantalate to form a white crystalline precipitate of potassium fluorotantalate (K₂TaF₇).[12][17]

2K⁺(aq) + TaF₇²⁻(aq) → K₂TaF₇(s)

-

Allow the solution to cool slowly to room temperature to maximize crystallization.

-

Filter the solution to collect the K₂TaF₇ crystals.

-

Wash the crystals with cold deionized water to remove any entrained impurities.

-

Dry the purified K₂TaF₇ product in a low-temperature oven.

Workflow Visualization

The entire process, from feed preparation to final product, can be visualized as a continuous flow.

Caption: Workflow for Tantalum purification via solvent extraction.

Process Optimization and Critical Parameters

The efficiency and selectivity of the extraction are highly dependent on several key parameters. The table below summarizes optimal conditions derived from various studies.

| Parameter | Optimal Range/Value | Rationale & Impact | References |

| HF Concentration | 1.0 - 4.0 M | Essential for forming the TaF₇²⁻ complex. Too high can increase Nb extraction. | [9],[4] |

| H₂SO₄ Concentration | 0.5 - 6.0 M | Increases H⁺ activity and acts as a salting-out agent, enhancing Ta extraction and suppressing Nb. | [5],[9],[12] |

| Organic/Aqueous Ratio | 1:1 to 5:1 | Higher O/A ratios can increase extraction efficiency but require more solvent. A 3:1 ratio is often optimal. | [9] |